molecular formula C10H15NO3 B066527 Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) CAS No. 183606-89-5

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No.: B066527
CAS No.: 183606-89-5
M. Wt: 197.23 g/mol
InChI Key: WRWWRZKGSMOPRP-ZETCQYMHSA-N
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Description

Structure and General Properties The compound "Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)" features a carbamate group (tert-butoxycarbonyl) attached to a cyclopentenone ring system (2-oxo-3-cyclopentenyl) with (S)-stereochemistry.

Functional Significance Carbamates with cyclic ketone moieties, such as cyclopentenone or cyclohexenone, are critical intermediates in organic synthesis. The tert-butyl ester group enhances stability during reactions, while the α,β-unsaturated ketone (cyclopentenone) enables conjugate addition or cycloaddition reactions, common in drug discovery . The (S)-configuration indicates stereoselective applications, likely in asymmetric synthesis or chiral drug precursors .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWWRZKGSMOPRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Sodium isocyanate (NaOCN) and tert-butanol (1,1-dimethylethanol) in methylene chloride.

  • Catalyst : Trichloroacetic acid (TCA) at 0.5–1.0 mol%.

  • Conditions : 20–30°C for 24–30 hours.

The reaction proceeds via nucleophilic attack of the tertiary alcohol on the isocyanate carbonyl, facilitated by protonation of the isocyanate nitrogen. Acid recovery (90–98%) enhances cost-efficiency for industrial applications.

Cyclization of β-Amino Alcohols with Dimethyl Carbonate

A novel cyclization strategy for cyclic carbamates, reported in Scientific Reports, utilizes β-amino alcohols and DMC under basic conditions:

Reaction Protocol

  • Reactants : β-Amino alcohol derived from (R)-(+)-limonene oxide and DMC.

  • Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) at 0.5 mol%.

  • Conditions : 120°C for 24 hours.

For the target compound, this method would require synthesizing a β-amino alcohol intermediate containing the 2-oxo-3-cyclopentenyl group. Cyclization proceeds via a double B<sub>Ac</sub>2 mechanism, forming the carbamate ring.

Yield and Selectivity

  • Yield : 65–76% for analogous cyclic carbamates.

  • Byproducts : Open-chain carbamates form with excess DMC, necessitating precise stoichiometry.

Enantioselective Synthesis via Chiral Ligands

The synthesis of HIV protease inhibitors in PMC6541917 employs chiral bicyclic oxazolidinones, offering insights into stereochemical control:

Key Steps

  • Chiral Starting Material : (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is converted to a β-amino alcohol via reductive amination.

  • Carbamate Formation : Reaction with tert-butyl isocyanate in dichloromethane (DCM) using 1,8-diazabicycloundec-7-ene (DBU) as a base.

  • Oxazolidinone Cyclization : IBX-mediated cyclization at 90°C to form the bicyclic core.

Stereochemical Outcomes

  • Enantiomeric Excess : >98% ee achieved via chiral starting materials.

  • Catalyst : DBU ensures minimal racemization during carbamate formation.

Comparative Analysis of Synthetic Routes

MethodCatalystsTemperature (°C)Time (h)Yield (%)Stereochemical Control
Acid-CatalyzedTCA20–3024–3071–76Limited
DMC CyclizationTBD1202465–76Moderate
EnantioselectiveDBU25–904–2471–81High (>98% ee)

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Open-chain carbamates form with excess DMC.

  • Solution : Use stoichiometric DMC and monitor via TLC/GC-MS.

Catalyst Recovery

  • Issue : Acid catalysts (e.g., TCA) require efficient recovery for cost-effectiveness.

  • Solution : Aqueous phase extraction and dehydration yield 90–98% catalyst recovery.

Stereochemical Purity

  • Issue : Racemization during carbamate formation.

  • Solution : Low-temperature reactions (25°C) and chiral auxiliaries preserve ee .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.

Scientific Research Applications

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following carbamates share structural motifs (tert-butyl ester, cyclic ketones, or stereochemical features) and are compared based on molecular properties, reactivity, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Carbamic acid, (4-oxo-2-cyclohexen-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) C₁₁H₁₇NO₃ 211.26 Cyclohexenone ring, (S)-configuration Intermediate for asymmetric synthesis; cycloaddition reactions
Carbamic acid, [(1S)-1-propyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) C₁₂H₂₃NO₂ 213.32 Alkenyl chain, (S)-configuration Chiral building block for peptidomimetics or agrochemicals
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI) C₁₀H₂₁NO₃ 203.28 Hydroxyalkyl group, (R)-configuration Synthesis of β-hydroxy amino acids; enzymatic resolution studies
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester C₁₄H₂₀N₂O₂ 248.32 Tetrahydroquinoline ring Pharmaceutical intermediate (e.g., kinase inhibitors); moderate acute toxicity
N-tert-Butoxycarbonyl-L-leucinal C₁₁H₂₁NO₃ 215.29 Aldehyde group, leucine derivative Peptide synthesis; aldehyde functionality enables reductive amination

Key Differences

Cyclic vs. Linear Backbones: The target compound’s cyclopentenone ring enables Michael addition or Diels-Alder reactivity, unlike linear alkenyl (e.g., ) or hydroxyalkyl (e.g., ) derivatives. The tetrahydroquinoline derivative exhibits aromatic nitrogen, enhancing π-stacking in drug-receptor interactions.

Stereochemical Impact :

  • (S)-configured carbamates (e.g., ) are pivotal in enantioselective catalysis, whereas (R)-isomers (e.g., ) may exhibit divergent biological activity.

Functional Group Reactivity :

  • Aldehyde-containing derivatives (e.g., ) are prone to oxidation, limiting shelf life compared to ketone-stabilized analogues (e.g., ).

Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Boiling Point (°C) Density (g/cm³) LogP Solubility (Water)
Carbamic acid, (4-oxo-2-cyclohexen-1-yl)-, (S)-(9CI) 287 (predicted) 1.12 2.1 Low
Carbamic acid, [(1S)-1-propyl-3-butenyl]-, (9CI) 287.4 (predicted) 0.909 3.0 Insoluble
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, (9CI) N/A N/A 1.8 Moderate (DMSO)

Table 2: Commercial and Research Use

Compound (CAS) Supplier/Study Focus
Carbamic acid, (4-oxo-2-cyclohexen-1-yl)-, (S)-(9CI) LEAP CHEM CO., LTD. (intermediates)
Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, (9CI) chem960.com (chiral resolution studies)
N-tert-Butoxycarbonyl-L-leucinal Organic Syntheses (peptide coupling protocols)

Biological Activity

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound with the CAS number 183606-89-5. It is characterized by its molecular formula C10H15NO3C_{10}H_{15}NO_3 and a molecular weight of approximately 197.23 g/mol. The compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC10H15NO3C_{10}H_{15}NO_3
Molecular Weight197.23 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point330.1 ± 42.0 °C
Flash Point153.5 ± 27.9 °C
LogP0.52

The biological activity of carbamic acid derivatives often involves their interaction with various enzymes and receptors in biological systems. Specifically, this compound has been studied for its potential role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and plays a crucial role in pain modulation and inflammation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that compounds similar to carbamic acid, including various esters, can act as FAAH inhibitors. This inhibition leads to increased levels of endocannabinoids such as anandamide, which can produce analgesic effects and influence mood regulation .

Antioxidant Properties

Carbamic acid derivatives have also been noted for their antioxidant properties. The ability to scavenge free radicals suggests potential applications in reducing oxidative stress-related diseases .

Case Studies

Study on FAAH Inhibition:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbamic acid derivatives and evaluated their efficacy as FAAH inhibitors. The results demonstrated that certain structural modifications enhanced inhibitory potency, indicating a promising avenue for developing new analgesics .

Antioxidant Activity Assessment:
Another investigation focused on the antioxidant capabilities of carbamic acid derivatives using various in vitro assays. The findings revealed that these compounds effectively reduced oxidative stress markers in cellular models, suggesting therapeutic potential in conditions like neurodegenerative diseases .

Q & A

Basic: What are the recommended methods for synthesizing (S)-tert-butyl (2-oxo-3-cyclopenten-1-yl)carbamate?

Methodological Answer:
The synthesis typically involves coupling a cyclopentenone derivative with a tert-butoxycarbonyl (Boc)-protected amine. Key steps include:

  • Boc Protection : React the cyclopentenyl amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Characterization : Confirm via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS for molecular ion verification .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (e.g., cyclopentenyl protons at δ 5.5–6.5 ppm) and Boc group integrity .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₁H₁₇NO₃) and fragmentation patterns .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (GHS respiratory irritation, Category 3) .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced: How does stereochemistry influence its reactivity in enantioselective reactions?

Methodological Answer:
The (S)-configuration at the cyclopentenyl carbon dictates selectivity in asymmetric catalysis. For example:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers and assess enantiomeric excess (ee) .
  • Kinetic Studies : Compare reaction rates of (S)- and (R)-isomers under identical conditions (e.g., Pd-catalyzed couplings) to evaluate stereoelectronic effects .

Advanced: What mechanistic pathways govern its participation in nucleophilic reactions?

Methodological Answer:

  • Nucleophilic Acyl Substitution : The Boc group acts as a leaving group under acidic conditions (e.g., HCl/dioxane), enabling amine deprotection. Monitor via TLC (Rf shift) .
  • Cyclopentenone Reactivity : The α,β-unsaturated ketone undergoes Michael additions; use DFT calculations (e.g., Gaussian 16) to model transition states .

Advanced: How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >150°C for Boc group stability) .
  • pH-Dependent Degradation : Incubate in buffers (pH 2–12) and analyze by HPLC for byproduct formation (e.g., cyclopentenyl hydrolysis products) .

Advanced: What computational approaches predict its binding affinity in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., O=C(N[C@@H]1C=CC(CC1)=O)OC(C)(C)C) to model interactions with target proteins .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid environments .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and assign carbons to resolve ambiguities (e.g., distinguishing cyclopentenyl vs. Boc carbonyls) .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate) for definitive stereochemical assignment .

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